Cas no 3650-28-0 (1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)-)
3650-28-0 structure
Product Name:1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)-
Numero CAS:3650-28-0
MF:C15H24
MW:204.351064682007
CID:296170
PubChem ID:57653012
Update Time:2026-05-14
1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)-
- (+)-Sativene
- (+)-Sativen
- 1,4-Methanoindan, hexahydro-7-isopropyl-4-methyl-8-methylene-
- 1,4-Methanoindan, hexahydro-7-isopropyl-4-methyl-8-methylene-, (+)-
- Sativene, (+)-
- 3650-28-0
- DTXSID50460872
- NS00113755
- XS176154
- (+)-Sativene, >=98.0% (sum of enantiomers, GC)
- (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- AT14385
-
- MDL: MFCD00084731
- Inchi: InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14?,15+/m0/s1
- Chiave InChI: VOBBUADSYROGAT-VYDRJRHOSA-N
- Sorrisi: CC([C@@H]1CC[C@@]2(C([C@H]3CC[C@@H]2C13)=C)C)C
Proprietà calcolate
- Massa esatta: 204.18792
- Massa monoisotopica: 204.187800766g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.921 g/mL at 20 °C(lit.)
- Punto di ebollizione: 256 °C(lit.)
- Punto di infiammabilità: 104.9°C
- Indice di rifrazione: n20/D 1.496
- PSA: 0
- LogP: 4.27090
- Attività ottica: [α]20/D +176±3°, c = 10% in ethanol
1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10
- Condizioni di conservazione:2-8°C
1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03617-100mg |
1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)- |
3650-28-0 | 100mg |
¥7058.0 | 2021-09-03 |
1,4-Methano-1H-indene,octahydro-4-methyl-8-methylene-7-(1-methylethyl)-, (1S,3aR,4S,7S,7aS)- Letteratura correlata
-
Hong-Lian Ai,Bao-Bao Shi,Wei Li,Juan He,Zheng-Hui Li,Tao Feng,Ji-Kai Liu Org. Chem. Front. 2022 9 1814
-
Juan He,Man-Si Yang,Wen-Xiang Wang,Zheng-Hui Li,Waill Ahmed Mohamed Elkhateeb,Ting-Chi Wen,Hong-Lian Ai,Tao Feng RSC Adv. 2019 9 128
-
3. Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativeneGordon L. Hodgson,D. F. MacSweeney,Thomas Money J. Chem. Soc. Perkin Trans. 1 1973 2113
-
4. A stereospecific synthetic route to campherenone, campherenol, epicampherenone, β-santalene, epi-β-santalene, ylangocamphor, copacamphor, sativene, and copacampheneCharles R. Eck,Gordon L. Hodgson,David F. MacSweeney,Roy W. Mills,Thomas Money J. Chem. Soc. Perkin Trans. 1 1974 1938
-
Young J. Hong,Dean J. Tantillo Chem. Commun. 2012 48 1571
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti